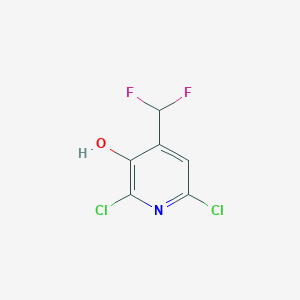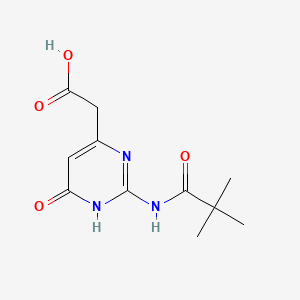![molecular formula C9H11N3O B13095526 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol CAS No. 56543-80-7](/img/structure/B13095526.png)
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 7-position and an ethanol group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness .
化学反応の分析
Types of Reactions
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the ethanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the triazole ring, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce various functional groups at specific positions on the triazole or pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group results in the formation of a carboxylic acid derivative, while reduction of the triazole ring can lead to the formation of different triazoline derivatives.
科学的研究の応用
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of new therapeutic agents due to its ability to interact with various biological targets . It has shown potential as an inhibitor of kinases such as c-Met and VEGFR-2, making it a promising candidate for cancer treatment . Additionally, it has applications in the development of antimicrobial agents due to its antibacterial activity .
作用機序
The mechanism of action of 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, preventing their activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis.
類似化合物との比較
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo[1,5-a]pyridines and triazolo[4,3-a]pyrazines . These compounds share similar structural features but differ in their biological activities and applications. For instance, while this compound is known for its kinase inhibitory activity, other derivatives may exhibit different pharmacological properties, such as antimicrobial or anti-inflammatory activities .
特性
CAS番号 |
56543-80-7 |
|---|---|
分子式 |
C9H11N3O |
分子量 |
177.20 g/mol |
IUPAC名 |
1-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-12-8(5-6)10-11-9(12)7(2)13/h3-5,7,13H,1-2H3 |
InChIキー |
YNEFBNGEYPGACF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=C(N2C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


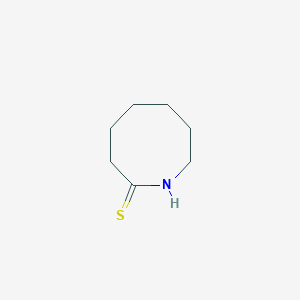
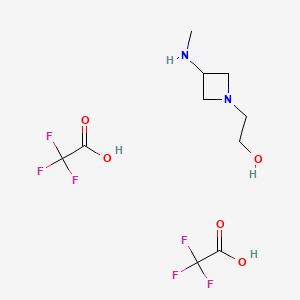
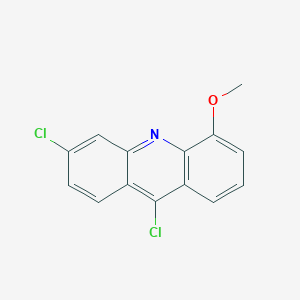

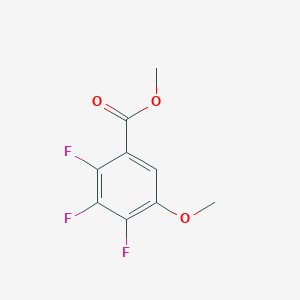

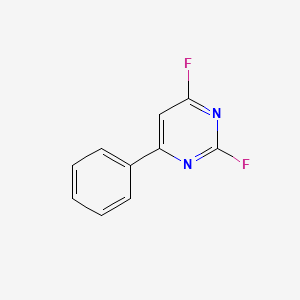
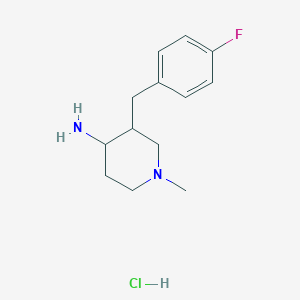
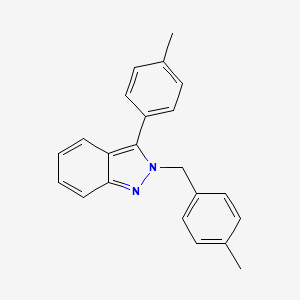
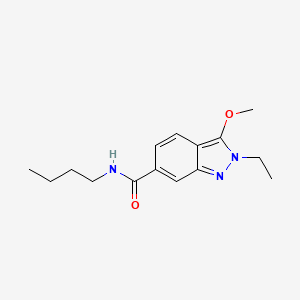
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
